Alcohols, C8-10, ethoxylated

Vue d'ensemble

Description

“Alcohols, C8-10, ethoxylated” are non-ionic surfactants, often used in personal care products, household cleaning, industrial cleaning, textile, leather, and chemical fiber . They are colorless transparent liquids to white pastes to white flakes or granular . They are also known as C8-10 Pareth, (C8-C10) Alkyl alcohol ethoxylate, (C8-C10)Alkyl alcohol ethoxylate, (C8-C10)Alkylalcohol, ethoxylate, Ethoxylated C8-10 alcohols, and AEO .

Synthesis Analysis

The synthesis of “Alcohols, C8-10, ethoxylated” involves the ethoxylation reaction of C8-10 alcohols with ethylene oxide . The catalysts used in the reaction influence the reaction rate, molecular weight distribution of adducts, and formation of byproducts . The catalysts MCT-09 and NAE-03 have been found to produce products with a narrower oligomer distribution and excellent wetting properties compared to those obtained using conventional ethoxylation catalysts .

Molecular Structure Analysis

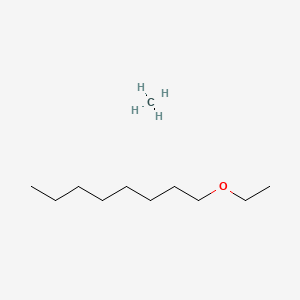

The molecular structure of “Alcohols, C8-10, ethoxylated” is represented as R (OC2H4)nOH, where R represents the C8-10 alkyl group and n ranges from 1 to 10 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Alcohols, C8-10, ethoxylated” are influenced by the catalyst properties, the initiator structure, and the reactor mass transfer . Basic catalysts like NaOH and KOH catalyze products with a wider molecular weight distribution and high concentration of unreacted primary alcohols . Acidic catalysts like BF3 and SbCl4 catalyze products with a narrower molecular weight distribution but give rise to more byproducts of the reaction .

Physical And Chemical Properties Analysis

“Alcohols, C8-10, ethoxylated” are dispersible in water to soluble in water, and their solubility increases with the increase of EO number . They are stable and can exist in forms ranging from colorless transparent liquid to white paste to white flake or granular .

Applications De Recherche Scientifique

Surfactant Applications

“Alcohols, C8-10, ethoxylated” are used as nonionic surfactants in many industries . Surfactants have a wide variety of applications that include membrane permeabilization and dissolution, inclusion body solubilization, as well as membrane protein solubilization, biochemistry, crystallization, and manipulation .

Emulsifying Agent

This compound is used as an emulsifying agent . Emulsifying agents are substances that are soluble in both fat and water and enable fat to be uniformly dispersed in water as an emulsion .

Dispersing Agent

“Alcohols, C8-10, ethoxylated” is used as a dispersing agent . Dispersing agents prevent clumping and help to keep a product stable .

Solubilizing Agent

It is used as a solubilizing agent . Solubilizing agents are able to dissolve, disperse, or transport other materials without chemical change to the material or solvent .

Wetting Agent

This compound is used as a wetting agent . Wetting agents lower the surface tension of a liquid, allowing it to spread drops onto a surface, increasing the spreading abilities of a liquid .

Permeating Agent

“Alcohols, C8-10, ethoxylated” is used as a permeating agent . Permeating agents enhance the permeability of cell membranes, allowing substances to pass through more easily .

Textile Industry

It is used in the textile industry . In textiles, it can be used to improve the process of dyeing and printing .

Leather and Chemical Fiber Industries

This compound is used in the leather and chemical fiber industries . In these industries, it can be used to improve the quality of products and the efficiency of production processes .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for “Alcohols, C8-10, ethoxylated” could involve the development of more sophisticated catalysts for the synthesis of narrowly distributed ethoxylated products under suitable reaction conditions . Additionally, the use of these compounds in various applications such as detergents, surfactants, and in the removal of oily soils could be further explored .

Propriétés

IUPAC Name |

1-ethoxyoctane;methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O.CH4/c1-3-5-6-7-8-9-10-11-4-2;/h3-10H2,1-2H3;1H4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQNVKYIAMSAKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C.CCCCCCCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxanol KD-6 | |

CAS RN |

71060-57-6 | |

| Record name | Oxanol KD-6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071060576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C8-10, ethoxylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C8-10, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1194309.png)